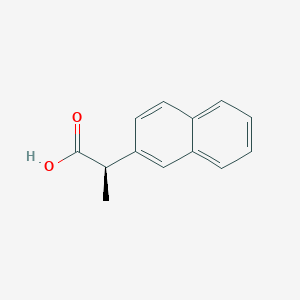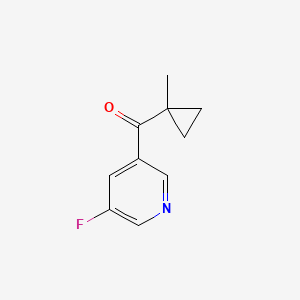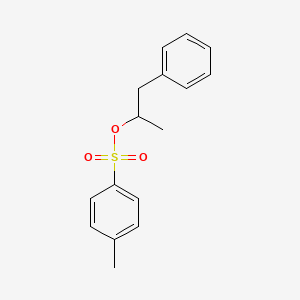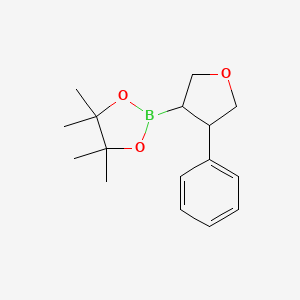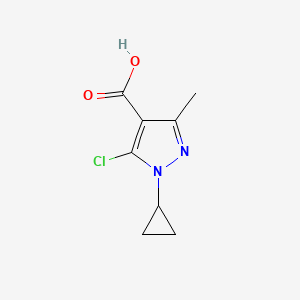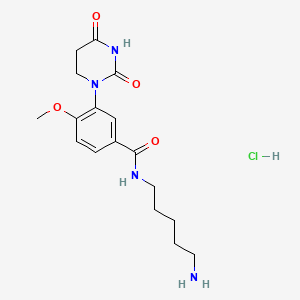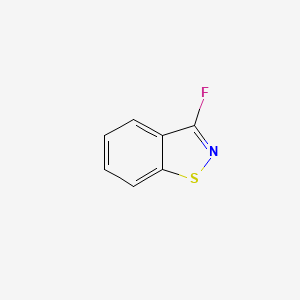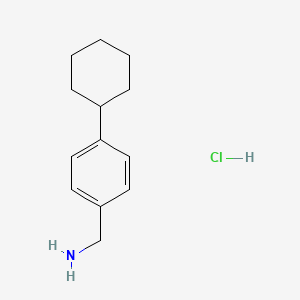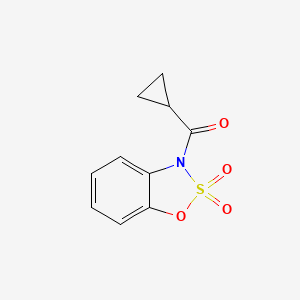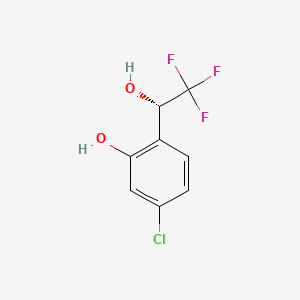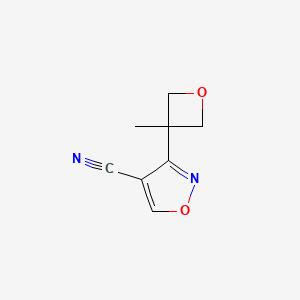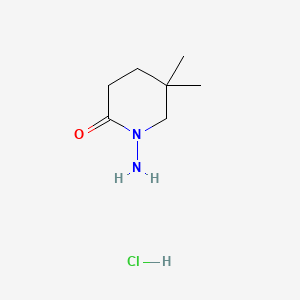
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride is a chemical compound that features a triazole ring and a morpholine ring in its structureThe presence of the triazole ring is particularly noteworthy, as triazoles are known for their diverse biological activities and have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride typically involves multi-step chemical reactionsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Analyse Chemischer Reaktionen
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the triazole or morpholine ring is substituted with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride can be compared with other triazole-containing compounds, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Used in coordination chemistry and materials science.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Exhibits antifungal and anticancer activities. The uniqueness of this compound lies in its combined triazole and morpholine structure, which may confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C6H12Cl2N4O |
|---|---|
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
4-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-3-11-4-2-10(1)6-7-5-8-9-6;;/h5H,1-4H2,(H,7,8,9);2*1H |
InChI-Schlüssel |
GZHJFKOYULMZJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=NN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


